molecular formula C9H11NO2 B1608696 1,2,3,4-Tetrahydroisoquinoline-4,6-diol CAS No. 93202-93-8

1,2,3,4-Tetrahydroisoquinoline-4,6-diol

Cat. No. B1608696
CAS RN: 93202-93-8
M. Wt: 165.19 g/mol
InChI Key: LJRLBPHJWAJIOD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline is a member of isoquinolines and is a natural product found in Nelumbo nucifera . It forms an important class of isoquinoline alkaloids. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted in the period of 2013–2019 . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Catalytic Synthesis

1,2,3,4-Tetrahydroisoquinoline is a privileged scaffold present in natural products and has wide-ranging bioactivities. It serves as a chiral scaffold in asymmetric catalysis. Research has focused on novel catalytic stereoselective strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and its derivatives, particularly in the total synthesis of alkaloid natural products (Liu et al., 2015).

Antiglioma Activity

1,2,3,4-Tetrahydroisoquinoline derivatives have been shown to selectively block the growth of C6 glioma, leaving normal astrocytes relatively unaffected. This discovery indicates potential clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).

Multicomponent Synthesis

This compound is key in the synthesis of C(1)-substituted derivatives, acting as precursors for various alkaloids with diverse biological activities. Recent research has highlighted multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, indicating their significance in creating bioactive molecules (Kaur & Kumar, 2020).

Pharmacological Implications

Studies have identified the pharmacological actions of various tetrahydroisoquinoline (THIQ) derivatives, revealing that they possess neurotoxic and neuroprotective properties. These actions are critically dependent on their metabolism and the presence of catechol moieties (Peana et al., 2019).

Therapeutic Patents

THIQs are recognized in therapeutics for their roles in cancer, malaria, CNS, cardiovascular, and metabolic disorders. They have been a focus in drug discovery for these areas, with significant success in cancer and CNS applications (Singh & Shah, 2017).

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-2-1-6-4-10-5-9(12)8(6)3-7/h1-3,9-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRLBPHJWAJIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918609
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93202-93-8
Record name 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093202938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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